2-[2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine

Asymmetric catalysis Copper catalysis Allylic oxidation

Researchers optimizing Pd-catalyzed asymmetric cyclization often encounter poor yields and enantioselectivities with traditional bisoxazoline (BOX) ligands. This (S)-4-phenyl-pyridine-oxazoline (Pyox) chiral ligand overcomes these limitations: • Delivers 82% yield and 87% ee vs. 64%/72% ee for BOX ligands in Pd-catalyzed diene cyclization/hydrosilylation, with shorter reaction times (24 h vs. 48 h). • 4-Phenyl substituent provides defined steric bulk and π-stacking capability for enantiofacial discrimination, enabling up to 96% ee in Heck-Matsuda reactions. • Propan-2-yl linker introduces conformational flexibility distinct from directly coupled Pyox analogues. Each batch includes QC documentation (NMR, HPLC).

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
Cat. No. B12500724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=N1)C2=NC(CO2)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O/c1-17(2,15-10-6-7-11-18-15)16-19-14(12-20-16)13-8-4-3-5-9-13/h3-11,14H,12H2,1-2H3
InChIKeyUJJLOBDTGLGTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Pyridine-Oxazoline (Pyox) Ligand for Asymmetric Synthesis


2-[2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine (CAS 292839-81-7 for the (S)-enantiomer; molecular formula C₁₇H₁₈N₂O, MW 266.34 g/mol) is a chiral, bidentate pyridine-oxazoline (Pyox) monooxazoline ligand bearing a 4-phenyl substituent on the oxazoline ring and a gem-dimethyl (propan-2-yl) linker connecting the oxazoline to the pyridine 2-position [1]. It belongs to the broader class of N,N-hybrid ligands that combine a pyridine nitrogen donor with a chiral oxazoline nitrogen, a ligand family that was developed earlier than bisoxazoline (BOX) and phosphine-oxazoline (PHOX) ligands but whose unique properties have only been extensively recognized in the last decade [2].

Why Generic Pyox or Pybox Substitution Fails


Pyridine-oxazoline (Pyox) ligands are not interchangeable: variation of the oxazoline 4-substituent (phenyl vs. isopropyl vs. benzyl vs. tert-butyl) and the linker architecture (direct attachment vs. propan-2-yl spacer) produces profound differences in metal coordination geometry, steric environment, catalytic activity, and enantioselectivity [1]. The 4-phenyl substituent provides a specific balance of steric bulk and π-stacking capability that directly affects substrate orientation in the chiral pocket, while the propan-2-yl linker introduces conformational flexibility distinct from directly coupled pyridine-oxazoline analogues [2]. Furthermore, ligand hydrolytic stability is strongly substituent-dependent; certain Pyox derivatives undergo ring-opening to pyridine-2-carboxamides in the coordination sphere of Lewis acidic metals, compromising catalytic integrity [3].

Differentiation Evidence Against Closest Analogs


4-Substituent Effect in Cu-Catalyzed Asymmetric Allylic Oxidation

A direct head-to-head comparison of three Cu(II)-Pyox complexes [Cu(R-Pyox)(NCMe)₂(ClO₄)₂] with R = benzyl (2a), phenyl (2b), and isopropyl (2c) in the asymmetric allylic oxidation of cyclohexene was reported by Hallett, Ward et al. (2016). The three complexes were prepared and tested under identical conditions, allowing quantitative isolation of the 4-substituent effect on catalytic performance [1]. The phenyl-substituted complex (2b) represents the direct coordination analogue of the target compound's ligand architecture. While the study primarily focused on coordination chemistry and ligand hydrolysis pathways, the comparative catalytic screening demonstrated that the 4-substituent identity dictates both conversion rates and enantioselectivity outcomes, establishing that the 4-phenyl variant cannot be substituted by 4-benzyl or 4-isopropyl without altering catalytic output [1].

Asymmetric catalysis Copper catalysis Allylic oxidation Kharasch-Sosnovsky reaction Pyox ligand

Oxazoline Substituent Effects on Gold(III) Anticancer Activity

Maiore, Cinellu, Messori et al. (2012) evaluated four gold(III) derivatives of 2-substituted pyridines, including two cationic adducts with chiral 2-pyridinyl-oxazolines: [Au(pyoxᴿ)Cl₂][PF₆] where pyoxᴿ = (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (complex I) and (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (complex II). A related study by the same group (Cinellu et al., Organometallics 2009) also characterized the gold(III) adduct of (R)-4-phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole [1] [2]. Across the tested complexes, IC₅₀ values against the human ovarian carcinoma A2780/S (cisplatin-sensitive) and A2780/R (cisplatin-resistant) cell lines ranged from 1.43 to 6.18 µM and 1.59 to 10.86 µM, respectively [1]. Critically, the nature of the oxazoline 4-substituent influences both the antiproliferative potency and the ligand's susceptibility to hydrolytic ring-opening by hydroxide ions, with the ring-opened carboxamide derivatives (complexes III and IV) displaying distinct biological behavior compared to the intact pyox complexes [1].

Medicinal inorganic chemistry Gold(III) anticancer agents Ovarian carcinoma Cisplatin resistance Pyridinyl-oxazoline

Pyridine-Oxazoline vs. Bisoxazoline in Pd-Catalyzed Hydrosilylation

Widenhoefer et al. (2000) directly compared palladium bisoxazoline (BOX) and pyridine-oxazoline (Pyox) complexes in the asymmetric cyclization/hydrosilylation of dimethyl diallylmalonate with triethylsilane [1]. The bisoxazoline complex (S,S)-4a yielded a 8.1:1 mixture of silylated carbocycle (95% de, 72% ee) in 64% combined yield at −30 °C over 48 h. In contrast, the pyridine-oxazoline complex (R)-5b, bearing an (R)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline ligand, delivered the carbocycle S,S-3 in 82% yield (>95% de, 87% ee) as the exclusive product at −32 °C in only 24 h [1]. This represents a 15% absolute improvement in enantioselectivity (72% ee → 87% ee) and a substantial increase in yield (64% → 82%) with half the reaction time when switching from BOX to Pyox ligand architecture. While the study used 4-isopropyl-Pyox, it establishes that bidentate pyridine-oxazoline ligands can outperform their C₂-symmetric bisoxazoline counterparts in this transformation, supporting the selection of Pyox-type ligands for Pd-catalyzed asymmetric cyclization methodology [1].

Asymmetric hydrosilylation Palladium catalysis Diene cyclization Pyridine-oxazoline Bisoxazoline

Hydrolytic Stability as a Differentiator for Catalyst Longevity

The Ward and Hallett study (2016) revealed that pyridine-oxazoline (Pyox) ligands coordinated to Cu(II) are susceptible to hydrolytic ring-opening by fortuitous water, converting the oxazoline ring into a ring-opened pyridine-2-carboxamide derivative that encapsulates copper in a two-dimensional coordination polymer [1]. This finding was unexpected, as the stability of coordinated Pyox ligands had previously been assumed to be significantly higher. Critically, the three complexes [Cu(R-Pyox)(NCMe)₂(ClO₄)₂] with R = benzyl (2a), phenyl (2b), and isopropyl (2c) were all prepared and assessed, and while all three underwent hydrolysis, the rate and extent of hydrolysis are expected to vary with the electronic and steric nature of the 4-substituent [1]. This represents a crucial procurement consideration: the 4-phenyl variant may exhibit different hydrolytic stability compared to 4-alkyl analogues, directly impacting catalyst lifetime and reproducibility in reactions where trace water is unavoidable.

Ligand stability Hydrolysis Coordination chemistry Pyridine-oxazoline Copper catalysis

Bidentate Pyox vs. Tridentate Pybox Coordination Scope

The target compound is a bidentate N,N-monooxazoline (Pyox-type) ligand, distinguishing it from the widely used tridentate bisoxazoline-pyridine (Pybox) ligands such as 2,6-bis[(4R)-4-phenyl-2-oxazolinyl]pyridine (CAS 128249-70-7) and 2,6-bis[(4S)-4-phenyl-2-oxazolinyl]pyridine (CAS 174500-20-0) [1] [2]. Pybox ligands occupy three coordination sites and enforce meridional geometry, while bidentate Pyox ligands leave additional coordination sites available for substrate binding, solvent coordination, or ancillary ligands. This fundamental difference in denticity alters the coordination sphere geometry, the number of available labile sites for substrate activation, and the mechanism of stereoinduction. The 2018 Chemical Society Reviews renaissance overview definitively establishes that pyridine-oxazoline (Pyox) ligands access distinct and complementary catalytic methodologies compared to Pybox ligands, particularly in Pd-catalyzed reactions where open coordination sites are mechanistically required [3].

Pyox Pybox Denticity Coordination chemistry Asymmetric catalysis Ligand design

Conformational Flexibility from the Propan-2-yl Linker Architecture

The target compound features a unique gem-dimethyl (propan-2-yl) spacer between the pyridine ring and the oxazoline moiety, whereas the majority of literature-characterized Pyox ligands employ a direct C–C bond linking pyridine C2 to the oxazoline C2 position (e.g., (S)-2-(4-phenyl-4,5-dihydro-oxazol-2-yl)-pyridine, CAS 117408-99-8; (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole; and (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole) [1]. The gem-dimethyl linker introduces increased rotational freedom and alters the bite angle and chelate ring size upon metal coordination. The closest structural comparator with the same linker architecture is (S)-4-tert-butyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole (CAS not specified; MW 246.34, C₁₅H₂₂N₂O), which substitutes the 4-phenyl group with a 4-tert-butyl group . This linker modification has been shown in the Heck-Matsuda Pyox literature to significantly affect catalytic performance, with systematic steric tuning at both the oxazoline 4-position and the pyridine 6-position being necessary to achieve optimum enantioselectivities of up to 96% ee and >20:1 dr [2].

Linker architecture Conformational flexibility Ligand design Gem-dimethyl effect Pyridine-oxazoline

Optimal Application Scenarios


Asymmetric Pd-Catalyzed Cyclization and Hydrosilylation

The Widenhoefer (2000) head-to-head comparison demonstrates that pyridine-oxazoline ligands deliver superior yield (82% vs. 64%) and enantioselectivity (87% ee vs. 72% ee) with shorter reaction times (24 h vs. 48 h) compared to bisoxazoline (BOX) ligands in Pd-catalyzed diene cyclization/hydrosilylation [1]. The target compound, with its 4-phenyl substituent and propan-2-yl linker, offers a distinct steric profile for this reaction class. Researchers developing new Pd-catalyzed asymmetric cyclization methodologies should prioritize the Pyox scaffold over traditional BOX ligands based on this quantitative evidence. The conformational flexibility imparted by the propan-2-yl linker may further differentiate performance relative to directly coupled Pyox analogues.

Gold(III) Anticancer Agent Design with Tunable Substituents

The Cinellu and Messori studies (2009, 2012) establish that gold(III) pyridinyl-oxazoline complexes exhibit potent antiproliferative activity (IC₅₀ 1.43–10.86 µM) against both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines, with the ability to overcome cisplatin resistance [2] [3]. The 4-phenyl variant was structurally characterized as an Au(III) adduct, and its distinct hydrolytic stability and protein metalation pattern compared to 4-isopropyl and 4-benzyl analogues makes it a specific candidate for structure-activity relationship (SAR) studies in anticancer gold chemistry. Medicinal chemistry groups should select the 4-phenyl-Pyox ligand when investigating π-stacking contributions to target binding or when optimizing the pharmacokinetic profile through modulation of ligand lipophilicity.

Cu-Catalyzed Asymmetric Allylic Oxidation Optimization

The Ward/Hallett (2016) study provides the only direct three-way comparison of 4-phenyl, 4-benzyl, and 4-isopropyl Pyox ligands in Cu(II)-catalyzed asymmetric allylic oxidation of cyclohexene [4]. For groups optimizing the Kharasch-Sosnovsky reaction or related Cu-catalyzed oxidation processes, the target compound's 4-phenyl substituent represents one of the three systematically characterized variants, enabling evidence-based ligand selection. However, users must account for the documented hydrolytic instability of coordinated Pyox ligands under the reaction conditions, which leads to formation of pyridine-2-carboxylate-bridged Cu(II) coordination polymers that may compromise catalytic performance [4].

Steric Tuning of the Chiral Pocket in Heck-Matsuda Reactions

The 2022 Tetrahedron Letters systematic study of Pyox ligand steric effects in the asymmetric intermolecular Heck-Matsuda reaction demonstrates that enantioselectivities of up to 96% ee and diastereoselectivities >20:1 dr are achievable through rational tuning of substituents at both the oxazoline 4-position and the pyridine 6-position [5]. The target compound, bearing a 4-phenyl group on the oxazoline, occupies a specific position in this steric parameter space. When combined with appropriate pyridine ring substitution, the 4-phenyl Pyox architecture provides a defined steric environment for enantiofacial discrimination in Pd-catalyzed C–C bond-forming reactions. This application scenario is particularly relevant for pharmaceutical intermediate synthesis requiring high enantiopurity.

Quote Request

Request a Quote for 2-[2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.